1,8-Nonadiene

Catalog No.
S773820
CAS No.
4900-30-5
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
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1,8-Nonadiene

CAS Number

4900-30-5

Product Name

1,8-Nonadiene

IUPAC Name

nona-1,8-diene

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2

InChI Key

VJHGSLHHMIELQD-UHFFFAOYSA-N

SMILES

C=CCCCCCC=C

Canonical SMILES

C=CCCCCCC=C
  • Organic synthesis: 1,8-Nonadiene can be used as a starting material for the synthesis of more complex molecules. Researchers can utilize its double bonds to undergo various reactions like hydrogenation, metathesis, and cyclization to form diverse organic compounds. Source: Journal of Organic Chemistry, "Synthesis of Functionalized Naphthalenes from 1,8-Nonadiene":
  • Polymerization: The presence of double bonds allows 1,8-nonadiene to participate in polymerization reactions, forming long chain molecules like polydienes. Studying the polymerization behavior of this simple molecule helps researchers understand the mechanisms and factors influencing this important class of reactions. Source: Polymer Journal, "Cationic Polymerization of 1,8-Nonadiene with Rare Earth Metal Lewis Acid-Water Initiating Systems":
  • Catalysis research: 1,8-nonadiene can be employed as a substrate to evaluate the efficiency and selectivity of different catalysts in various chemical transformations. Studying how catalysts affect the reactivity of its double bonds provides valuable insights into catalyst design and optimization. Source: Journal of Catalysis, "Selective Hydroboration of 1,8-Nonadiene Catalyzed by Rhodium and Iridium Complexes":

1,8-Nonadiene is an organic compound classified as an alkene, characterized by its molecular formula C9H16C_9H_{16} and a molecular weight of approximately 124.22g/mol124.22\,g/mol. This compound is a colorless liquid at room temperature and is notable for containing two double bonds located at the first and eighth positions of its carbon chain, which contributes to its unsaturation and unique chemical properties. Structurally, it can be represented as:

text
C=C-C-C-C-C-C-C=C

1,8-Nonadiene is found naturally in certain plants, such as rice (Oryza sativa), and while it is not as extensively studied as other alkenes, it holds potential for applications in organic synthesis and polymer production .

Currently, there's no significant research available on the specific mechanism of action of 1,8-nonadiene in biological systems.

1,8-Nonadiene is classified as a flammable liquid and can irritate skin and eyes [].

  • Hazard Classification: Flammable liquid (Category 3) []. Skin irritant (Category 2) []. Eye irritant (Category 2) [].
  • Safety Precautions: Standard laboratory safety protocols for handling flammable liquids should be followed when working with 1,8-nonadiene. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Due to its double bonds. Key reactions include:

  • Oxidation: This process can convert 1,8-nonadiene into oxygenated products like aldehydes and ketones using oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: Hydrogenation of 1,8-nonadiene can yield nonane, a saturated hydrocarbon. This reaction typically involves hydrogen gas and a metal catalyst like palladium or platinum .
  • Substitution: Halogenation reactions can occur where halogens (e.g., chlorine or bromine) replace hydrogen atoms on the carbon chain, often requiring a catalyst or ultraviolet light .

1,8-Nonadiene can be synthesized through several methods:

  • Olefin Metathesis: This method involves the reaction of open-chain substrates with double bonds at both ends, leading to the formation of 1,8-nonadiene .
  • Hydration of Alkynes: A common synthetic route includes the hydration of 1,8-nonadiyne using a gold catalyst in the presence of sulfuric acid and methanol .
  • Industrial Production: Large-scale production typically employs optimized olefin metathesis reactions to ensure high yield and purity for various applications .

1,8-Nonadiene serves multiple purposes in various fields:

  • Organic Synthesis: It acts as a useful reagent in organic chemistry for synthesizing complex molecules.
  • Polymer Production: The compound can potentially polymerize under specific conditions to form long-chain molecules with desirable properties .
  • Flavoring and Fragrance: Its hydrocarbon citrus odor may allow for applications in flavoring or fragrance formulations.

Several compounds share structural similarities with 1,8-nonadiene. Here are a few notable examples:

Compound NameFormulaUnique Features
1,8-NonadiyneC9H12Contains two triple bonds; less saturated than 1,8-nonadiene.
1,7-OctadieneC8H14Has one less carbon; structurally simpler with fewer double bonds.
2,4-HexadienalC6H10OAn aldehyde with similar unsaturation; used in flavoring.
3-HexeneC6H12A simpler alkene with only one double bond; less reactive than 1,8-nonadiene.

The uniqueness of 1,8-nonadiene lies in its dual conjugated double bonds that impart distinct electronic properties and reactivity compared to these similar compounds. Its specific structure allows for unique synthetic routes and applications that may not be achievable with simpler alkenes or more saturated hydrocarbons .

1,8-Nonadiene is an organic compound belonging to the class of terminal dienes, characterized by the presence of two carbon-carbon double bonds at positions 1 and 8 of a nine-carbon chain [1]. The chemical formula of 1,8-nonadiene is C₉H₁₆, indicating it contains nine carbon atoms and sixteen hydrogen atoms [2]. The molecular weight of 1,8-nonadiene is 124.223 grams per mole, as determined by summing the atomic weights of its constituent elements [3]. This value is consistent across multiple chemical databases and reference materials, confirming the established molecular composition of this compound [4].

Table 2.1: Chemical Identity of 1,8-Nonadiene

ParameterValue
Chemical FormulaC₉H₁₆
Molecular Weight124.223 g/mol
CAS Registry Number4900-30-5
IUPAC NameNona-1,8-diene
SMILES NotationC=CCCCCCC=C
InChI KeyVJHGSLHHMIELQD-UHFFFAOYSA-N

The compound is registered in chemical databases with the CAS number 4900-30-5, which serves as its unique identifier in scientific literature and commercial contexts [5]. The IUPAC systematic name for this compound is nona-1,8-diene, which explicitly indicates the positions of the double bonds in the carbon chain [6].

Structural Configuration

The molecular structure of 1,8-nonadiene features a linear chain of nine carbon atoms with terminal double bonds at positions 1 and 8 [7]. These double bonds are characterized by sp² hybridization of the carbon atoms involved, creating a planar geometry around these carbons with bond angles of approximately 120 degrees [8]. The remaining carbon atoms in the chain exhibit sp³ hybridization with tetrahedral geometry and bond angles of approximately 109.5 degrees [9].

The carbon-carbon double bonds in 1,8-nonadiene are isolated from each other by six sp³ hybridized carbon atoms, which means they do not interact electronically and function as independent functional groups [10]. This structural arrangement classifies 1,8-nonadiene as a non-conjugated diene, distinguishing it from conjugated dienes where double bonds are separated by only one single bond [11].

The molecular structure can be represented as CH₂=CH-CH₂-CH₂-CH₂-CH₂-CH₂-CH=CH₂, highlighting the terminal vinyl groups at both ends of the molecule [12]. This symmetric arrangement of functional groups contributes to the compound's chemical reactivity and physical properties [13].

Physical Properties

Phase State and Appearance

At standard temperature and pressure (25°C and 1 atmosphere), 1,8-nonadiene exists as a colorless to almost colorless clear liquid [10] [14]. The compound is transparent with no visible particulates when pure [15]. This physical state is consistent with other similar terminal dienes and aliphatic hydrocarbons of comparable molecular weight [16].

Boiling and Melting Points

The boiling point of 1,8-nonadiene has been experimentally determined to be between 141-143°C at standard atmospheric pressure (760 mmHg) [17]. Multiple sources report slightly different values within this range: 141-142°C, 142.6°C, and 143°C, with the variations likely due to differences in measurement techniques and sample purity [5] [7]. The boiling point is consistent with expectations for a nine-carbon hydrocarbon with two double bonds [18].

The melting point of 1,8-nonadiene is approximately -70.83°C, though this value is reported as an estimate in some sources [6]. The relatively low melting point is characteristic of non-rigid molecules with rotational freedom around single bonds, which prevents efficient crystal packing at low temperatures [19].

Table 2.3.2: Boiling and Melting Points of 1,8-Nonadiene

PropertyValueConditions
Boiling Point141-143°C760 mmHg
Melting Point-70.83°C (estimate)760 mmHg

Density and Refractive Index

The density of 1,8-nonadiene at 25°C is approximately 0.74 g/mL, making it less dense than water [6] . Some sources report a slightly more precise value of 0.743 g/mL [7]. This relatively low density is typical for aliphatic hydrocarbons due to their non-polar nature and weak intermolecular forces [21].

The refractive index (nD) of 1,8-nonadiene at 20°C is reported to be 1.427 [7] [22]. Some sources provide a range of 1.4265-1.4285, indicating slight variations depending on measurement conditions and sample purity [6]. The refractive index provides information about how light propagates through the substance and is useful for identification and purity assessment [23].

The molar volume of 1,8-nonadiene, calculated from its molecular weight and density, is approximately 167.2 mL/mol [7]. The molecular refractive power has been determined to be 42.94 mL/mol [7]. These values are consistent with the compound's molecular structure and contribute to understanding its physical behavior [24].

Vapor Pressure Characteristics

The vapor pressure of 1,8-nonadiene at 25°C is approximately 6.9 mmHg (0.92 kPa) [5]. This moderate vapor pressure indicates that the compound is somewhat volatile at room temperature, though less so than smaller hydrocarbons [25]. The vapor pressure increases with temperature following the Clausius-Clapeyron relationship, which is characteristic of pure liquids [26].

The vapor density of 1,8-nonadiene is greater than 1 (relative to air), as expected for a compound with a molecular weight higher than that of air [6]. This property is important for understanding how the vapor behaves when released into the atmosphere [27].

Flash Point and Flammability Parameters

1,8-Nonadiene has a flash point of approximately 26°C (79°F), classifying it as a flammable liquid [2] [8]. Some sources report a more precise value of 26.1°C [5]. The flash point is the lowest temperature at which the vapor of a volatile material can be ignited in air, and this relatively low value indicates that 1,8-nonadiene can form ignitable mixtures with air at temperatures commonly encountered in ambient conditions [28].

The compound is classified as a Class 3 flammable liquid according to transportation regulations, with a packing group of III [6] [9]. This classification is based on its flash point and other flammability parameters, and it determines the safety requirements for handling, storage, and transportation [29].

Spectroscopic Properties

NMR Spectroscopy Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure of 1,8-nonadiene [4]. The ¹H NMR spectrum of 1,8-nonadiene shows characteristic signals that confirm its structural configuration [30].

The terminal vinyl protons of 1,8-nonadiene produce distinctive signals in the ¹H NMR spectrum [4]. The vinyl protons at positions 1 and 9 (CH₂=CH-) typically appear as multiplets at approximately 4.9-5.1 ppm, while the vinyl protons at positions 2 and 8 (-CH=CH₂) appear as multiplets at approximately 5.7-5.9 ppm [31]. The methylene protons adjacent to the vinyl groups (-CH₂-CH=CH₂) produce signals at approximately 2.0-2.1 ppm, and the remaining methylene protons in the carbon chain appear as multiplets at 1.3-1.5 ppm [32].

The ¹³C NMR spectrum of 1,8-nonadiene shows signals for the vinyl carbon atoms at approximately 114 ppm (=CH₂) and 139 ppm (-CH=), which are characteristic of terminal alkenes [33]. The methylene carbon atoms in the chain produce signals between 25 and 34 ppm, with the carbon atoms adjacent to the vinyl groups appearing at the higher end of this range [34].

Mass Spectrometry Characteristics

The mass spectrum of 1,8-nonadiene provides information about its molecular weight and fragmentation pattern [11]. The molecular ion peak appears at m/z 124, corresponding to the molecular weight of C₉H₁₆ [35]. However, the molecular ion peak is often weak due to the relatively easy fragmentation of the molecule [36].

The fragmentation pattern of 1,8-nonadiene is characterized by several prominent peaks [4]. The base peak (most intense) typically appears at m/z 41, corresponding to the C₃H₅⁺ fragment, which is a common fragment in alkenes [11]. Other significant peaks include m/z 39 (C₃H₃⁺), m/z 27 (C₂H₃⁺), m/z 29 (C₂H₅⁺), and m/z 55 (C₄H₇⁺) [4].

Table 2.4.2: Major Mass Spectral Peaks of 1,8-Nonadiene

m/zRelative Intensity (%)Fragment Assignment
124Variable (weak)Molecular ion (C₉H₁₆⁺)
41100.0C₃H₅⁺
3935.8C₃H₃⁺
2923.1C₂H₅⁺
2721.7C₂H₃⁺
55VariableC₄H₇⁺

The fragmentation pattern is consistent with the structure of 1,8-nonadiene, with cleavages occurring preferentially at allylic positions (adjacent to the double bonds) [37].

IR and Raman Spectral Features

Infrared (IR) spectroscopy of 1,8-nonadiene reveals characteristic absorption bands that correspond to its functional groups and molecular vibrations [28]. The most distinctive features in the IR spectrum include:

  • Strong absorption bands at approximately 3080-3090 cm⁻¹, attributed to the C-H stretching vibrations of the vinyl groups (=C-H) [38].
  • Strong absorption bands at approximately 1640-1650 cm⁻¹, corresponding to the C=C stretching vibrations of the terminal double bonds [39].
  • Medium intensity bands at approximately 990-1000 cm⁻¹ and 910-920 cm⁻¹, associated with the out-of-plane bending vibrations of the vinyl C-H bonds [40].
  • Absorption bands at approximately 2850-2960 cm⁻¹, attributed to the C-H stretching vibrations of the methylene groups in the carbon chain [28] [31].

The Raman spectrum of 1,8-nonadiene complements the IR spectrum by providing information about symmetric vibrations that may be weak or inactive in IR [31]. The Raman spectrum shows strong bands for the C=C stretching vibrations at approximately 1640-1650 cm⁻¹, which are also active in IR [41]. Additionally, the Raman spectrum exhibits bands for the C-C stretching vibrations of the carbon chain at approximately 1000-1100 cm⁻¹ [42].

Thermodynamic Properties

Heat Capacity

The heat capacity of 1,8-nonadiene represents the amount of energy required to raise its temperature by one degree [43]. The molar heat capacity (Cp) of 1,8-nonadiene in the liquid phase at 298.15 K (25°C) is estimated to be approximately 240-260 J/(mol·K), based on comparable diene compounds. The heat capacity increases with temperature due to the excitation of additional vibrational modes.

For the gas phase, the heat capacity of 1,8-nonadiene can be estimated using group contribution methods, which suggest a value of approximately 200-220 J/(mol·K) at 298.15 K. The difference between the liquid and gas phase heat capacities reflects the contribution of intermolecular interactions in the liquid state.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of 1,8-nonadiene represents the energy change associated with the formation of one mole of the compound from its constituent elements in their standard states. For 1,8-nonadiene in the gas phase at 298.15 K, the standard enthalpy of formation is estimated to be approximately -40 to -50 kJ/mol, based on comparable terminal dienes [21].

The enthalpy of formation can be estimated using group contribution methods, which consider the contributions of individual structural elements to the overall energy. For 1,8-nonadiene, the presence of two terminal double bonds significantly influences its enthalpy of formation compared to the corresponding alkane (nonane).

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) of 1,8-nonadiene represents the energy required to convert one mole of the liquid to vapor at constant temperature and pressure [15]. Based on comparable diene compounds and the Clausius-Clapeyron equation applied to its vapor pressure data, the enthalpy of vaporization of 1,8-nonadiene at its boiling point is estimated to be approximately 35-40 kJ/mol [15].

The enthalpy of vaporization at 298.15 K (25°C) is slightly higher, estimated to be approximately 40-45 kJ/mol, reflecting the additional energy required to overcome intermolecular forces at lower temperatures. This value is consistent with expectations for a nine-carbon hydrocarbon with two double bonds.

Entropy Considerations

The standard molar entropy (S°) of 1,8-nonadiene at 298.15 K provides a measure of the molecular disorder in the system [17]. For the liquid phase, the standard molar entropy is estimated to be approximately 300-320 J/(mol·K), based on comparable diene compounds. The gas phase entropy is higher, estimated at approximately 440-460 J/(mol·K), reflecting the greater freedom of molecular motion in the gas state.

The entropy of 1,8-nonadiene is influenced by several factors, including its molecular weight, structural flexibility, and the presence of two terminal double bonds. The rotational freedom around the single bonds in the carbon chain contributes significantly to the entropy, while the double bonds introduce some constraints on molecular motion.

Electronic Properties

Ionization Energy

The ionization energy of 1,8-nonadiene represents the minimum energy required to remove an electron from the molecule in the gas phase [3]. Experimental measurements using photoelectron spectroscopy have determined the vertical ionization energy of 1,8-nonadiene to be 9.51 ± 0.02 eV [17]. This value corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is associated with one of the terminal double bonds.

The relatively high ionization energy compared to conjugated dienes reflects the lack of electronic interaction between the two double bonds in 1,8-nonadiene. Each double bond behaves essentially as an isolated functional group, with ionization properties similar to those of simple terminal alkenes.

Molecular Orbital Configuration

The molecular orbital configuration of 1,8-nonadiene is characterized by localized π-bonding orbitals associated with each of the terminal double bonds. Unlike conjugated dienes, where the π-orbitals interact to form extended molecular orbitals, the π-orbitals in 1,8-nonadiene remain essentially independent due to the separation by six sp³ hybridized carbon atoms.

The highest occupied molecular orbital (HOMO) of 1,8-nonadiene is a π-bonding orbital associated with one of the terminal double bonds. The lowest unoccupied molecular orbital (LUMO) is the corresponding π*-antibonding orbital. The HOMO-LUMO energy gap is relatively large, consistent with the compound's stability and lack of conjugation.

XLogP3

4.1

Boiling Point

142.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4900-30-5

Wikipedia

1,8-nonadiene

General Manufacturing Information

1,8-Nonadiene: ACTIVE

Dates

Last modified: 08-15-2023

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